molecular formula C12H17NO2 B6190667 tert-butyl (1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 2414574-91-5

tert-butyl (1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B6190667
CAS No.: 2414574-91-5
M. Wt: 207.3
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Description

tert-butyl (1R,5S,6R)-6-ethynyl-3-azabicyclo[310]hexane-3-carboxylate is a complex organic compound with a unique bicyclic structure

Properties

CAS No.

2414574-91-5

Molecular Formula

C12H17NO2

Molecular Weight

207.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor followed by functional group modifications to introduce the ethynyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes.

Scientific Research Applications

tert-butyl (1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which tert-butyl (1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions or covalent bonding with active sites, leading to inhibition or modulation of the target’s activity. The bicyclic structure provides rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • tert-butyl (1R,5S,6R)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Uniqueness

The presence of the ethynyl group in tert-butyl (1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate distinguishes it from similar compounds. This functional group imparts unique reactivity and potential for forming covalent bonds with biological targets, making it a valuable scaffold in medicinal chemistry.

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